4-(2-Bromophenoxy)-3-chloroaniline
Overview
Description
4-(2-Bromophenoxy)-3-chloroaniline (BPCA) is an organic compound commonly used in laboratory experiments as a reagent, intermediate, or catalyst. BPCA is also known as 4-bromo-3-chlorophenoxyacetic acid, and is a member of the phenoxyacetic acid family. It is a colorless liquid at room temperature and has a boiling point of 170°C and a melting point of -20°C. BPCA is a versatile compound that has been used in a variety of scientific research applications, ranging from organic synthesis to biochemistry.
Scientific Research Applications
Transformation in Water Treatment
Bromophenols, compounds related to 4-(2-Bromophenoxy)-3-chloroaniline, undergo transformation during water chlorination processes. This transformation involves electrophilic substitution reactions and single-electron transfer reactions, highlighting the environmental fate of these compounds in water treatment scenarios (Xiang et al., 2020).
Pharmacological Effects of Phenolic Acids
Chlorogenic Acid (CGA), a phenolic acid, exhibits various biological and pharmacological effects, including antioxidant activity, anti-inflammatory, and modulation of lipid metabolism. This suggests potential medicinal applications for structurally similar compounds (Naveed et al., 2018).
Environmental Degradation and Toxicity
Studies on the biodegradation of hydroxybenzonitrile herbicides, which share structural similarities with this compound, reveal the formation of chlorinated and brominated metabolites in environmental processes. These findings have implications for assessing the environmental impact and risk of such compounds (Grass et al., 2000).
Bioaugmentation in Wastewater Treatment
Research demonstrates the potential of bioaugmentation to protect microbial communities in activated-sludge processes from shocks caused by chloroanilines, a class of compounds related to this compound. This suggests applications in mitigating the impact of toxic compounds on wastewater treatment efficiency (Boon et al., 2003).
Bromophenol Oxidation Products
The oxidation of bromophenols in UV/persulfate processes leads to the formation of brominated byproducts, some of which may have enhanced toxicological effects. This research is relevant for understanding the behavior and risks associated with brominated compounds in water treatment contexts (Luo et al., 2019).
properties
IUPAC Name |
4-(2-bromophenoxy)-3-chloroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUWRWNTYKRTSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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